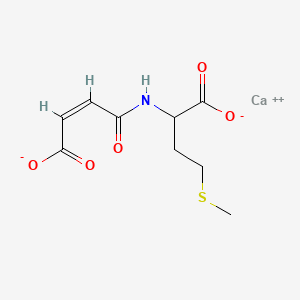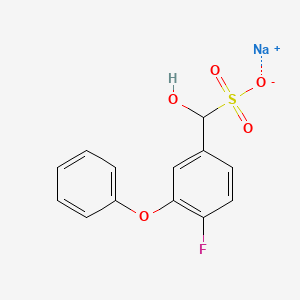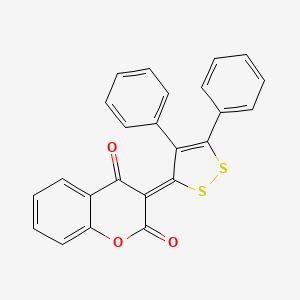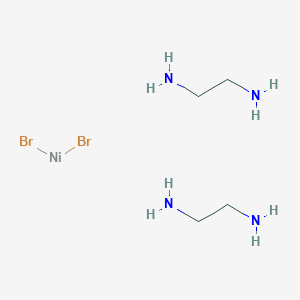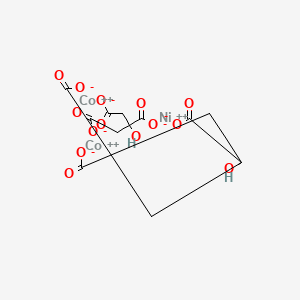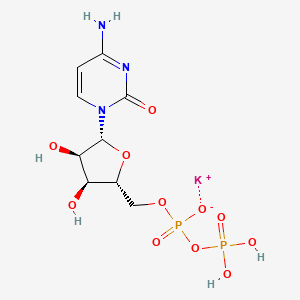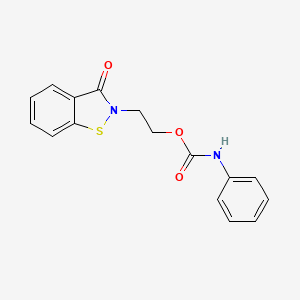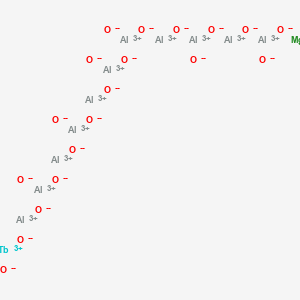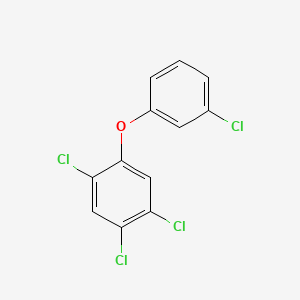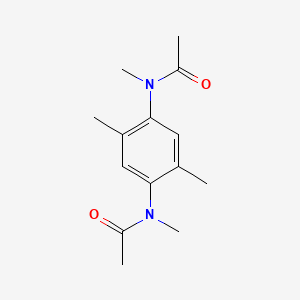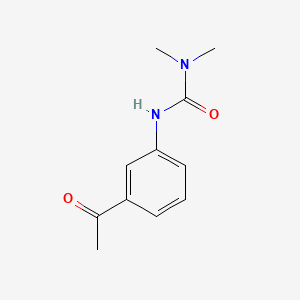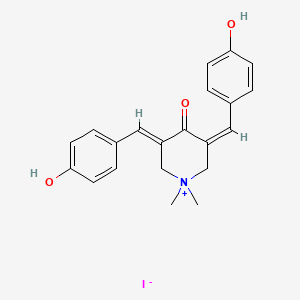
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidinium core substituted with hydroxyphenyl and methylene groups, making it a subject of interest in chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves the reaction of 4-hydroxybenzaldehyde with 1,1-dimethyl-4-oxo-piperidinium iodide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinium derivatives.
Applications De Recherche Scientifique
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and cytotoxic properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with cellular components. It can induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s hydroxyphenyl groups can also scavenge free radicals, contributing to its antioxidant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide: Used in various synthetic applications.
Uniqueness
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide stands out due to its unique piperidinium core and the presence of hydroxyphenyl groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
142808-57-9 |
|---|---|
Formule moléculaire |
C21H22INO3 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
(3Z,5E)-3,5-bis[(4-hydroxyphenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C21H21NO3.HI/c1-22(2)13-17(11-15-3-7-19(23)8-4-15)21(25)18(14-22)12-16-5-9-20(24)10-6-16;/h3-12H,13-14H2,1-2H3,(H-,23,24,25);1H |
Clé InChI |
DDKVAMNBVMNGKI-UHFFFAOYSA-N |
SMILES isomérique |
C[N+]1(C/C(=C\C2=CC=C(C=C2)O)/C(=O)/C(=C\C3=CC=C(C=C3)O)/C1)C.[I-] |
SMILES canonique |
C[N+]1(CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




